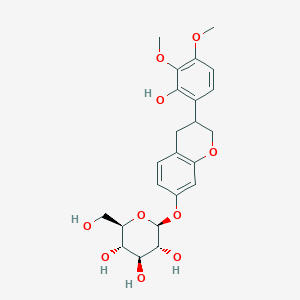

Isomucronulatol 7-O-glucoside

Description

from Astragalus chrysopterus; structure given in first source; RN given refers to (beta-D-glucoside), RN for cpd without isomeric designation not avail 3/91

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12?,17-,19-,20+,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHOGLPTLQBGDO-ZPHFBNLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10915595 | |

| Record name | 3-(2-Hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94367-43-8 | |

| Record name | 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094367438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isomucronulatol 7-O-glucoside: A Comprehensive Technical Guide on its Natural Sources, Plant Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomucronulatol 7-O-glucoside, an isoflavonoid (B1168493) compound, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-osteoarthritic effects. This technical guide provides an in-depth overview of the natural sources, geographical distribution, and biological mechanisms of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of its molecular interactions.

Natural Sources and Plant Distribution

This compound is primarily isolated from the root of Astragalus membranaceus (Fisch.) Bunge, a perennial plant belonging to the Leguminosae family.[1][2] This plant, commonly known as Huang Qi, is a fundamental herb in traditional Chinese medicine. The variety Astragalus membranaceus var. mongholicus (Bunge) P.K.Hsiao is a particularly noted source of this compound.[1][2]

Geographical Distribution

Astragalus membranaceus is native to East Asia, with a distribution spanning China, Mongolia, and Siberia.[3][4] Within China, it is found in several provinces, including Gansu, Hebei, Heilongjiang, Jilin, Liaoning, Inner Mongolia, Shaanxi, Shandong, Shanxi, and Sichuan.[3] The plant typically thrives in dry, sandy soils, mountain thickets, steppes, meadows, and coniferous forests at altitudes ranging from 800 to 2000 meters.[3][4]

Quantitative Analysis of this compound in Astragalus membranaceus

The concentration of this compound can vary depending on the geographical origin and the part of the plant. The following table summarizes quantitative data from various studies.

| Plant Species | Plant Part | Geographical Origin | Analytical Method | Concentration/Content | Reference |

| Astragalus membranaceus | Root | Inner Mongolia | UHPLC-MS/MS | Higher flavonoid content compared to other origins | [5] |

| Astragalus membranaceus | Root | Gansu | UHPLC-MS/MS | Moderate flavonoid content | [5] |

| Astragalus membranaceus | Root | Shanxi | UHPLC-MS/MS | Moderate flavonoid content | [5] |

| Astragalus membranaceus | Root | Heilongjiang | UHPLC-MS/MS | Lower flavonoid content compared to other origins | [5] |

| Astragalus membranaceus var. mongholicus & A. membranaceus | Root, Stem, Leaf | Not Specified | UPLC-MS/MS | Compound detected in various parts | [6] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a synthesized methodology based on established procedures for the isolation of isoflavonoids from Astragalus membranaceus.[1][7]

Objective: To isolate and purify this compound from the dried roots of Astragalus membranaceus.

Materials and Reagents:

-

Dried roots of Astragalus membranaceus

-

75% aqueous methanol (B129727)

-

n-butanol

-

Ethyl acetate

-

Ethanol

-

Water

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system

-

Preparative HPLC column (e.g., C18)

Methodology:

-

Extraction:

-

Grind the dried roots of Astragalus membranaceus into a fine powder.

-

Extract the powder with 75% aqueous methanol using ultrasonication for 60 minutes.[6]

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with n-butanol.

-

-

Column Chromatography:

-

Subject the n-butanol fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol or a similar solvent system to separate fractions based on polarity.

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

-

Further Purification:

-

Combine fractions containing this compound and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.

-

For final purification, utilize preparative High-Performance Liquid Chromatography (Pre-HPLC) with a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.

-

-

High-Speed Counter-Current Chromatography (HSCCC) - Alternative Method:

Structural Elucidation

The structure of the purified this compound can be confirmed using the following spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra are recorded to determine the proton and carbon framework of the molecule.

-

2D-NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons and to confirm the overall structure.

-

Biological Activity and Signaling Pathways

This compound has demonstrated notable anti-inflammatory and anti-osteoarthritic properties. Its mechanism of action is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and various cytokines.[9][10]

This compound is believed to interfere with this cascade, although the precise point of interaction is still under investigation. Natural compounds can inhibit the NF-κB pathway through various mechanisms, including direct inhibition of IKK, prevention of IκBα degradation, and blocking the nuclear translocation of NF-κB.[[“]][12][13]

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Biosynthesis Pathway

The biosynthesis of this compound follows the general flavonoid biosynthesis pathway, which is well-established in plants. It begins with the shikimate pathway, leading to the formation of phenylalanine, which is then converted to p-coumaroyl-CoA. This intermediate enters the flavonoid pathway, and through a series of enzymatic reactions involving chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and isoflavone (B191592) synthase (IFS), the isoflavone core is formed. Subsequent modifications, including hydroxylation, methylation, and glycosylation, lead to the final structure of this compound.

Caption: Generalized biosynthesis pathway of this compound.

Conclusion and Future Perspectives

This compound, primarily sourced from Astragalus membranaceus, stands out as a promising natural compound with significant anti-inflammatory and anti-osteoarthritic potential. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the development of novel therapeutics. This guide provides a foundational resource for researchers, consolidating current knowledge on its natural occurrence, isolation, and biological activity. Future research should focus on elucidating the precise molecular targets of this compound within the NF-κB pathway, conducting comprehensive in vivo efficacy and safety studies, and exploring synergistic effects with other compounds. Further investigation into the cultivation and metabolic engineering of Astragalus membranaceus could also lead to enhanced production of this valuable isoflavonoid.

References

- 1. Preparative isolation and purification of two isoflavones from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pfaf.org [pfaf.org]

- 4. pfaf.org [pfaf.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. phcogrev.com [phcogrev.com]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. NF-kappaB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate Pathway of Isomucronulatol 7-O-glucoside Biosynthesis in Astragalus membranaceus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Isomucronulatol (B1581719) 7-O-glucoside, a significant isoflavonoid (B1168493) found in the medicinal plant Astragalus membranaceus. Drawing upon the established knowledge of isoflavonoid biosynthesis, this document details the enzymatic steps, intermediate compounds, and regulatory aspects of its formation. It also includes detailed experimental protocols and quantitative data to facilitate further research and drug development endeavors.

The Biosynthetic Pathway of Isomucronulatol 7-O-glucoside

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and diverges into the isoflavonoid-specific branch. The pathway culminates in the glycosylation of the aglycone, isomucronulatol.

The initial steps of the pathway involve the conversion of L-phenylalanine to 4-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL)[1][2]. This series of reactions is a common entry point for the biosynthesis of numerous flavonoids and other phenylpropanoids in plants[2].

Following the formation of 4-coumaroyl-CoA, the pathway proceeds through the action of several key enzymes to form the isoflavone (B191592) backbone. Chalcone (B49325) synthase (CHS) and chalcone reductase (CHR) catalyze the formation of liquiritigenin (B1674857) chalcone, which is then isomerized by chalcone isomerase (CHI) to produce liquiritigenin[2]. Liquiritigenin serves as a critical branch-point intermediate.

Isoflavone synthase (IFS), a cytochrome P450 enzyme, then converts liquiritigenin to daidzein[2]. Subsequent enzymatic modifications, likely involving hydroxylases and methyltransferases, are presumed to convert daidzein (B1669772) into the specific aglycone, isomucronulatol. The final step is the glycosylation of isomucronulatol at the 7-hydroxyl group, a reaction catalyzed by a UDP-dependent glycosyltransferase (UGT), to yield this compound[3][4]. While the specific UGT for isomucronulatol has not been definitively identified, studies on the closely related calycosin-7-O-β-D-glucoside suggest the involvement of specific UGTs with high activity towards isoflavones[3].

Quantitative Data on Isoflavonoid Biosynthesis in Astragalus membranaceus

The accumulation of isoflavonoids and the expression of their biosynthetic genes can vary significantly between different organs of Astragalus membranaceus. The following tables summarize quantitative data on the content of related isoflavonoids and the transcript levels of key biosynthetic genes.

Table 1: Content of Calycosin and Calycosin-7-O-β-D-glucoside in Different Organs of Astragalus membranaceus

| Plant Organ | Calycosin Content (μg/g dry weight) | Calycosin-7-O-β-D-glucoside Content (μg/g dry weight) |

| Leaf | 145.56 | 2.0 |

| Stem | 18.3 | 3.86 |

| Root | 1.64 | 4.88 |

| Flower | 0.09 | Not detected |

Source: Adapted from a study on the accumulation of flavonoids in different organs of A. membranaceus[5]

Table 2: Relative Transcript Levels of Genes Involved in Isoflavonoid Biosynthesis in Different Organs of Astragalus membranaceus

| Gene | Flower | Leaf | Stem | Root |

| AmPAL | Highest | Lower | Lower | Lower |

| AmC4H | Highest | Lower | Lower | Lower |

| Am4CL | Highest | Lower | Lower | Lower |

| AmCHS | Highest | Lower | Lower | Lower |

| AmCHR | Highest | Lower | Lower | Lower |

| AmCHI | Highest | Lower | Lower | Lower |

| AmIFS | Highest | Lower | Lower | Lower |

| AmI3'H | Highest | Lower | Lower | Lower |

| AmUCGT | Highest | Lower | Lower | Lower |

Note: Transcript levels are described qualitatively based on the findings that the highest levels for all tested genes were observed in the flower.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Quantification of Isoflavonoids by UPLC-MS/MS

This protocol is for the simultaneous quantification of multiple flavonoids, including this compound, in plant tissues.

Sample Preparation:

-

Harvest and lyophilize plant material (e.g., roots, stems, leaves).

-

Grind the dried tissue into a fine powder.

-

Accurately weigh 1.0 g of the powder and place it in a conical flask.

-

Add 50 mL of 75% methanol (B129727), stopper the flask, and weigh it.

-

Perform ultrasonic extraction for 60 minutes.

-

Cool the flask to room temperature and re-weigh. Replenish any lost weight with 75% methanol.

-

Filter the extract through a 0.22 μm membrane filter before UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

-

Column: A suitable C18 column (e.g., ACQUITY UPLC HSS T3).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30°C.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

-

Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte. For Isomucronulatol-7-O-β-D-glucoside, a potential transition is m/z 463.0 -> 301.0[6].

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of genes involved in the biosynthetic pathway.

RNA Extraction and cDNA Synthesis:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1 μg of total RNA using a reverse transcriptase and oligo(dT) primers.

qRT-PCR:

-

Prepare a reaction mixture containing SYBR Green qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA template.

-

Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Use a reference gene (e.g., actin or ubiquitin) for normalization.

-

Calculate the relative gene expression levels using the 2-ΔΔCt method[7].

Heterologous Expression and Enzyme Assay of a UDP-Glycosyltransferase

This protocol describes the functional characterization of a candidate UGT enzyme.

Heterologous Expression in E. coli:

-

Clone the full-length coding sequence of the candidate UGT gene into an expression vector (e.g., pGEX or pET series).

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.

-

Harvest the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., GST-tag or His-tag).

Enzyme Assay:

-

Prepare a reaction mixture containing the purified recombinant UGT, the acceptor substrate (isomucronulatol), and the sugar donor (UDP-glucose) in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.0).

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a specific duration.

-

Stop the reaction by adding an organic solvent (e.g., methanol or ethyl acetate).

-

Analyze the reaction products by HPLC or LC-MS to detect the formation of this compound.

Visualizing the Biosynthetic and Experimental Pathways

The following diagrams, created using the DOT language, illustrate the key pathways described in this guide.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for pathway elucidation.

References

- 1. Transcriptional regulation mechanism of flavonoids biosynthesis gene during fruit development in astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic mechanisms of isoflavone accumulation affected by different growth patterns in Astragalus mongholicus products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. EC 2.4.1.170 [iubmb.qmul.ac.uk]

- 5. Accumulation of flavonoids and related gene expressions in different organs of Astragalus membranaceus Bge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative analysis of twenty-five compounds in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bp.ueb.cas.cz [bp.ueb.cas.cz]

Elucidating the Chemical Architecture of Isomucronulatol 7-O-glucoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Isomucronulatol 7-O-glucoside, a notable isoflavonoid (B1168493), has garnered attention within the scientific community for its potential therapeutic applications, including anti-inflammatory and anti-osteoarthritic properties. This technical guide provides a comprehensive overview of the chemical structure elucidation of this natural compound, addressing its isolation, and the spectroscopic techniques pivotal to its characterization.

Important Note on Data Availability: While this compound is a well-documented compound, access to the detailed, raw experimental data from its original structure elucidation remains limited in publicly available literature. The primary reference, a 1990 publication in Yao Xue Xue Bao, is not widely accessible. Consequently, this guide synthesizes information from various sources to provide a thorough understanding, though specific quantitative NMR and MS data from the initial characterization are not available at this time.

Compound Identity and Source

-

Compound Name: this compound

-

Alternate Name: (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-β-D-glucoside

-

Chemical Class: Isoflavonoid Glycoside

-

Molecular Formula: C₂₃H₂₈O₁₀

-

Primary Source: The compound is primarily isolated from the roots of Astragalus membranaceus (Fisch.) Bge., a perennial plant used extensively in traditional medicine.

Methodology of Structure Elucidation: A Generalized Approach

The structural determination of a natural product like this compound follows a systematic workflow. This process begins with the extraction and isolation of the compound from its natural source, followed by a suite of spectroscopic analyses to piece together its molecular structure.

Experimental Protocols: Isolation and Purification

While the specific parameters from the original isolation are not detailed in accessible literature, a general protocol for the isolation of isoflavonoid glycosides from Astragalus membranaceus can be outlined as follows. It is important to note that this is a representative methodology and specific details may vary.

Table 1: Generalized Experimental Protocol for Isolation

| Step | Procedure | Details |

| 1. Extraction | Solvent Extraction | The dried and powdered roots of Astragalus membranaceus are typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature or under reflux. This is often followed by partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Isoflavonoid glycosides are typically enriched in the more polar fractions (e.g., n-butanol). |

| 2. Chromatographic Separation | Column Chromatography | The crude extract or enriched fraction is subjected to column chromatography. Common stationary phases include silica (B1680970) gel and polyamide. A gradient elution system with increasing solvent polarity (e.g., chloroform-methanol or ethyl acetate-methanol mixtures) is used to separate the different components. |

| 3. Further Purification | Preparative HPLC or Sephadex Chromatography | Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) with a C18 column or size-exclusion chromatography on Sephadex LH-20 to yield the pure this compound. |

Spectroscopic Analysis

The definitive structure of this compound was established through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pattern, which helps in identifying the aglycone and the glycosidic moiety and their connection point. The fragmentation of flavonoid glycosides typically involves the loss of the sugar unit.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, ¹H-NMR would reveal signals for the aromatic protons of the isoflavan (B600510) core, the methoxy (B1213986) groups, and the protons of the glucoside unit. The coupling constant of the anomeric proton of the glucose moiety is indicative of its β-configuration.

-

¹³C-NMR (Carbon NMR): Shows the number of different carbon atoms in the molecule. The chemical shifts of the carbons in the isoflavan skeleton and the glucose unit are characteristic and aid in the structural assignment.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and for determining the connectivity within the molecule. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments would show correlations between the anomeric proton of the glucose and the carbon at the 7-position of the isoflavan core, confirming the point of glycosylation.

-

Structural Confirmation: The Architecture of this compound

The culmination of spectroscopic data analysis leads to the confirmed structure of this compound. The isoflavan core consists of two aromatic rings (A and B) and a heterocyclic C ring. The glucose moiety is attached to the A ring at the 7-position via an O-glycosidic bond. The B ring is substituted with a hydroxyl and two methoxy groups.

Visualizing the Process and Structure

To aid in the conceptual understanding of the structure elucidation process and the final chemical architecture, the following diagrams are provided.

Conclusion

The chemical structure of this compound has been confidently established through a combination of isolation techniques and comprehensive spectroscopic analysis, primarily mass spectrometry and one- and two-dimensional NMR. While the original detailed experimental data is not readily accessible, the collective body of scientific literature confirms its identity as (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-β-D-glucoside. This isoflavonoid from Astragalus membranaceus remains a compound of interest for further investigation into its biological activities and potential for therapeutic development. Future work to re-isolate and fully characterize this compound using modern spectroscopic techniques would be valuable to the scientific community.

Isomucronulatol 7-O-glucoside: A Technical Guide to its Biological and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol (B1581719) 7-O-glucoside is a flavonoid compound, specifically an isoflavan, that has been isolated from the roots of Astragalus membranaceus, a plant with a long history of use in traditional medicine.[1] Emerging scientific evidence has highlighted its potential as a bioactive agent with noteworthy pharmacological effects. This technical guide provides an in-depth overview of the biological activities of Isomucronulatol 7-O-glucoside, with a focus on its anti-inflammatory, anti-osteoarthritic, and anticancer properties. The content herein is curated for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Biological Activities and Pharmacological Effects

Current research indicates that this compound exhibits a range of biological activities, with the most prominent being its effects on inflammation and cancer.

Anti-inflammatory and Anti-osteoarthritic Activity

This compound has demonstrated significant anti-inflammatory and chondroprotective effects in preclinical models of osteoarthritis.[2][3] Osteoarthritis is a degenerative joint disease characterized by cartilage degradation and inflammation.[4] Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), play a crucial role in the pathogenesis of osteoarthritis by inducing the expression of matrix metalloproteinases (MMPs) and other inflammatory mediators that lead to the breakdown of cartilage.[4]

Studies have shown that this compound can counteract the effects of IL-1β in chondrosarcoma cells, a common in vitro model for studying osteoarthritis.[4][5] Specifically, it has been observed to reduce the expression of several key molecules implicated in the progression of osteoarthritis, including MMP13, cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), IL-1β itself, and the p65 subunit of Nuclear Factor-kappa B (NF-κB).[4][5] The inhibition of p65 is particularly significant as it points to the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[6]

While specific IC50 values for the inhibition of individual inflammatory mediators by this compound are not yet fully reported in the literature, qualitative and semi-quantitative data from in vitro studies are summarized below.

| Target Molecule | Cell Line | Stimulus | Concentration of this compound | Observed Effect | Reference |

| MMP13 | SW1353 | IL-1β | 30, 50, 100 µg/mL | Reduced expression | [3] |

| COX-2 | SW1353 | IL-1β | 30, 50, 100 µg/mL | Reduced expression | [3] |

| TNF-α | SW1353 | IL-1β | 30, 50, 100 µg/mL | Reduced expression | [3] |

| IL-1β | SW1353 | IL-1β | 30, 50, 100 µg/mL | Reduced expression | [3] |

| p65 (NF-κB) | SW1353 | IL-1β | 30, 50, 100 µg/mL | Reduced expression | [5] |

| IL-12 p40 | Bone marrow-derived dendritic cells | LPS | Not specified | Weak inhibitory effect | [7] |

Note: In the study by Kim et al. (2018), the inhibitory effect of this compound was found to be approximately 100-fold less potent than that of ecliptasaponin A, another compound isolated from the same herbal formula.[4]

Anticancer Activity

This compound has been identified as a potential therapeutic agent in the context of non-small cell lung cancer (NSCLC).[1] A recent study explored its role in a combination therapy targeting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][5] This has emerged as a promising strategy for cancer treatment, as some cancer cells are more susceptible to this form of cell death.[1]

Through in silico screening of active ingredients from traditional herbal medicine, this compound was identified as a compound with a high binding affinity for genes associated with ferroptosis.[1] Subsequent in vitro experiments demonstrated that a combination of this compound and CEP-9722, a poly (ADP-ribose) polymerase (PARP) inhibitor, had a synergistic effect in inhibiting the proliferation of A549 human lung cancer cells.[1] This combination therapy was also shown to increase the levels of intracellular ferrous iron (Fe2+), a key mediator of ferroptosis.[1]

The study on NSCLC utilized an effective concentration of 150 µM of this compound in mechanistic studies. While the specific IC50 value for this compound alone was not explicitly reported in the available literature, the synergistic effect with CEP-9722 was demonstrated.

| Activity | Cell Line | Compound/Combination | Concentration | Observed Effect | Reference |

| Inhibition of Cell Proliferation | A549 | This compound and CEP-9722 | 150 µM (IMG) and 3 µM (CEP-9722) | Synergistic inhibition of cell proliferation and colony formation | [1] |

| Induction of Ferroptosis | A549 | This compound and CEP-9722 | 150 µM (IMG) and 3 µM (CEP-9722) | Increased intracellular Fe2+ levels | [1] |

Antioxidant Activity

Flavonoids as a chemical class are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[8] However, specific studies quantifying the antioxidant activity of this compound through standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are not extensively available in the current literature. Given its flavonoid structure, it is plausible that this compound possesses antioxidant properties, though further experimental validation is required.

Experimental Protocols

In Vitro Anti-osteoarthritic Activity Assessment

Objective: To evaluate the inhibitory effect of this compound on the expression of osteoarthritis-related molecules in an in vitro model.

1. Cell Culture and Treatment:

- Cell Line: Human chondrosarcoma SW1353 cells.[3]

- Culture Medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum.[9]

- Culture Conditions: 37°C in a humidified atmosphere.[9]

- Stimulation: Cells are stimulated with 20 µg/mL of IL-1β for 24 hours to induce an inflammatory state mimicking osteoarthritis.[10]

- Treatment: this compound is pre-treated for 1 hour at concentrations of 30, 50, or 100 µg/mL before the addition of IL-1β.[3]

2. Gene Expression Analysis (RT-PCR):

- Total RNA is extracted from the cell lysates.

- Reverse transcription is performed to synthesize cDNA.

- Real-time polymerase chain reaction (RT-PCR) is conducted to quantify the mRNA expression levels of target genes (MMP13, COX-2, TNF-α, IL-1β, and p65).[5]

3. Protein Expression Analysis (Western Blot):

- Total protein is extracted from the cell lysates.

- Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

- The membrane is incubated with primary antibodies specific for the target proteins (MMP13, COX-2, TNF-α, IL-1β, and p65).[5]

- A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

- Protein bands are visualized using a chemiluminescence detection system.[5]

4. Protein Secretion Analysis (ELISA):

- The cell culture supernatant is collected.

- An enzyme-linked immunosorbent assay (ELISA) kit is used to quantify the amount of secreted MMP13.[10]

In Vitro Anticancer Activity Assessment

Objective: To assess the effect of this compound, alone or in combination with CEP-9722, on the viability and proliferation of NSCLC cells.

1. Cell Culture:

- Cell Line: Human non-small cell lung carcinoma A549 cells.[1]

- Culture Conditions: Standard cell culture conditions appropriate for A549 cells.

2. Cell Viability Assay (CCK-8):

- A549 cells are seeded in 96-well plates.

- Cells are treated with various concentrations of this compound, CEP-9722, or a combination of both for 48 hours.[1]

- Cell Counting Kit-8 (CCK-8) solution is added to each well.[1]

- The absorbance at 450 nm is measured using a microplate reader to determine cell viability.[1]

3. Colony Formation Assay:

- A549 cells are seeded at a low density in 6-well plates.

- Cells are treated with the compounds of interest.

- The medium is replaced every few days, and the cells are allowed to grow for a period sufficient to form visible colonies.

- Colonies are fixed, stained (e.g., with crystal violet), and counted.[1]

4. Intracellular Iron Assay:

- A549 cells are treated with this compound, CEP-9722, or their combination for 12 hours.[1]

- Cells are collected and lysed.

- An iron assay kit is used to measure the concentration of ferrous iron (Fe2+) in the cell lysates according to the manufacturer's instructions.[1]

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway in Osteoarthritis

The anti-inflammatory effects of this compound in the context of osteoarthritis are, at least in part, mediated through the inhibition of the NF-κB signaling pathway. In response to pro-inflammatory stimuli like IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of target genes, including those encoding for MMPs, COX-2, and pro-inflammatory cytokines.[6] By reducing the expression of the p65 subunit, this compound interferes with this cascade, thereby dampening the inflammatory response in chondrocytes.

References

- 1. The combination therapy of isomucronulatol 7-O-beta-glucoside (IMG) and CEP-9722 targeting ferroptosis-related biomarkers in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The combination therapy of isomucronulatol 7-O-beta-glucoside (IMG) and CEP-9722 targeting ferroptosis-related biomarkers in non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antioxidant Activity of Prenylflavonoids [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and free radical scavenging activity of isoflavone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Isomucronulatol 7-O-glucoside: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol (B1581719) 7-O-glucoside (IMG), a flavonoid glycoside isolated from the roots of Astragalus membranaceus, has emerged as a compound of significant interest in the scientific community.[1][2] Emerging research has illuminated its potential therapeutic applications, primarily focusing on its anti-inflammatory, anti-osteoarthritic, and anticancer properties. This technical guide provides an in-depth overview of the current scientific knowledge regarding IMG, including its biological activities, underlying mechanisms of action, and detailed experimental methodologies to facilitate further research and development.

Anti-Osteoarthritic Applications

The most well-documented therapeutic potential of Isomucronulatol 7-O-glucoside lies in its chondroprotective and anti-inflammatory effects, making it a promising candidate for the management of osteoarthritis (OA).

Biological Activity and Efficacy

In an in vitro model of osteoarthritis using IL-1β-stimulated human chondrosarcoma SW1353 cells, IMG has been shown to mitigate the inflammatory and catabolic processes that lead to cartilage degradation.[1][3] Treatment with IMG at concentrations of 30, 50, and 100 μg/mL resulted in a dose-dependent reduction in the expression of key mediators of OA pathology.[3]

Table 1: Effect of this compound on Osteoarthritis-Related Molecules in IL-1β-Stimulated SW1353 Chondrocytes

| Target Molecule | Effect of IMG Treatment | Concentration Range | Reference |

| MMP-13 | Dose-dependent reduction in expression | 30, 50, 100 μg/mL | [3] |

| Collagen Type II | Dose-dependent reduction in degradation | 30, 50, 100 μg/mL | [3] |

| TNF-α | Dose-dependent reduction in expression | 30, 50, 100 μg/mL | [3] |

| IL-1β | Dose-dependent reduction in expression | 30, 50, 100 μg/mL | [3] |

| COX-2 | Dose-dependent reduction in expression | 30, 50, 100 μg/mL | [3] |

Signaling Pathways

While the precise signaling pathways modulated by this compound in chondrocytes are still under investigation, the downregulation of inflammatory and catabolic mediators such as MMP-13, COX-2, TNF-α, and IL-1β suggests a potential interaction with key inflammatory signaling cascades.[3] Flavonoids with similar structures have been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response in osteoarthritis.[4][5] It is hypothesized that IMG may exert its anti-osteoarthritic effects through the modulation of these pathways, thereby suppressing the expression of pro-inflammatory and matrix-degrading enzymes.

References

- 1. The combination therapy of isomucronulatol 7-O-beta-glucoside (IMG) and CEP-9722 targeting ferroptosis-related biomarkers in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chondroprotective Effect of Cynaroside in IL-1β-Induced Primary Rat Chondrocytes and Organ Explants via NF-κB and MAPK Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Isomucronulatol 7-O-glucoside: A Comprehensive Technical Review of a Promising Anti-Inflammatory and Chondroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol (B1581719) 7-O-glucoside (IMG) is an isoflavonoid (B1168493), a class of polyphenolic compounds found in various plants, most notably in the roots of Astragalus membranaceus.[1] Emerging research has highlighted its potential as a therapeutic agent, primarily focusing on its anti-inflammatory and chondroprotective properties, making it a compound of significant interest in the context of osteoarthritis and other inflammatory conditions. This technical guide provides a comprehensive review of the current research on Isomucronulatol 7-O-glucoside, presenting key quantitative data, detailed experimental methodologies, and an exploration of its molecular mechanisms of action through signaling pathway diagrams.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C23H28O10 | [2][3] |

| Molecular Weight | 464.46 g/mol | [2][3] |

| CAS Number | 94367-43-8 | [4] |

| Class | Isoflavonoid Glycoside | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) | [4] |

Biological Activities and Quantitative Data

The primary biological activity of this compound investigated to date is its anti-inflammatory and anti-osteoarthritic effects. A pivotal study by Kim et al. (2018) provides the most substantial quantitative data on its efficacy in an in vitro model of osteoarthritis using IL-1β-stimulated SW1353 human chondrosarcoma cells.

Anti-Osteoarthritic Effects

This compound has been shown to mitigate the catabolic effects of IL-1β, a key pro-inflammatory cytokine in the pathogenesis of osteoarthritis. IMG demonstrates a dose-dependent inhibition of key osteoarthritis-related molecules.

Table 1: Effect of this compound on the Expression of Osteoarthritis-Related Molecules in IL-1β-Stimulated SW1353 Cells

| Target Molecule | Concentration of IMG | Observed Effect | Reference |

| MMP-13 | 30, 50, 100 µg/mL | Dose-dependent reduction in mRNA and protein expression | [1] |

| Collagen Type II | 30, 50, 100 µg/mL | Dose-dependent reduction in expression | [1] |

| COX-2 | 30, 50, 100 µg/mL | Dose-dependent reduction in expression | [1] |

| TNF-α | 30, 50, 100 µg/mL | Dose-dependent reduction in expression | [1] |

| IL-1β | 30, 50, 100 µg/mL | Dose-dependent reduction in expression | [1] |

| p65 (NF-κB) | 30, 50, 100 µg/mL | Dose-dependent reduction in expression | [1] |

It is important to note that while effective, the inhibitory potency of this compound was observed to be less than that of the complete Ryupunghwan extract from which it was isolated.[1]

Potential Anticancer Activity

A recent study explored the combination of this compound with CEP-9722 in non-small cell lung cancer (NSCLC), suggesting a potential role for IMG in cancer therapy, particularly in targeting ferroptosis-related biomarkers.[1] Further research is required to elucidate its direct anticancer effects and mechanism of action in this context.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on this compound.

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound from its natural sources is not extensively documented in a single source, a general methodology can be inferred from studies on the isolation of isoflavonoid glycosides from traditional medicines and Astragalus membranaceus. The process typically involves solvent extraction followed by chromatographic separation.

Workflow for Isolation and Purification

Detailed Steps:

-

Extraction: The dried and powdered plant material (e.g., roots of Astragalus membranaceus) is extracted with a polar solvent such as methanol or ethanol at room temperature.[5]

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Isoflavonoid glycosides are typically enriched in the n-butanol fraction.[5]

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water) to yield semi-purified fractions.[6][7]

-

Preparative HPLC: The fractions containing this compound are further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure compound.[6][8]

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[1]

Cell Culture and Treatment

Human chondrosarcoma SW1353 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with varying concentrations of this compound (30, 50, and 100 µg/mL) for 1 hour, followed by stimulation with 10 ng/mL of recombinant human IL-1β for 24 hours.[1]

RNA Isolation and Real-Time PCR (RT-PCR)

-

RNA Extraction: Total RNA is extracted from the treated SW1353 cells using a suitable RNA isolation reagent according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

Real-Time PCR: Quantitative real-time PCR is performed using a thermal cycler with a SYBR Green master mix. The cycling conditions are typically an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute. The relative expression of target genes (MMP-13, Collagen Type II, COX-2, TNF-α, IL-1β, p65) is normalized to a housekeeping gene (e.g., GAPDH) and calculated using the 2^-ΔΔCt method.[1]

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on 10-12% gels.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., MMP-13, COX-2, p65, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

The levels of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants can be quantified using commercially available ELISA kits according to the manufacturer's protocols.

Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key inflammatory signaling pathways. The available evidence strongly suggests the inhibition of the NF-κB pathway.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and enzymes like COX-2 and MMPs. In the context of osteoarthritis, IL-1β stimulation leads to the activation of the IKK complex, which then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Research indicates that this compound reduces the expression of the p65 subunit of NF-κB, suggesting an inhibitory effect on this pathway.[1]

Potential Involvement of MAPK Signaling

While not yet directly demonstrated for this compound, many flavonoids are known to exert their anti-inflammatory effects by modulating upstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK, JNK, and p38). The MAPK pathway is often activated by pro-inflammatory stimuli like IL-1β and can, in turn, activate transcription factors like NF-κB and AP-1. Future research should investigate the potential of IMG to inhibit the phosphorylation of key MAPK components.

Future Directions

The current body of research provides a strong foundation for the therapeutic potential of this compound. However, several areas warrant further investigation:

-

In vivo efficacy: Studies in animal models of osteoarthritis are needed to validate the in vitro findings and to assess the bioavailability, pharmacokinetics, and safety profile of IMG.

-

Mechanism of action: A more detailed elucidation of the molecular targets and signaling pathways affected by IMG is required. Investigating its effects on the MAPK pathway and other relevant signaling cascades would provide a more complete understanding of its anti-inflammatory mechanism.

-

Other therapeutic applications: The potential anticancer and neuroprotective effects of IMG should be further explored.

-

Synergistic effects: Investigating the synergistic effects of IMG with other natural compounds or conventional drugs could lead to the development of more effective combination therapies.

Conclusion

This compound is a promising natural compound with well-documented in vitro anti-inflammatory and chondroprotective effects. Its ability to inhibit key mediators of osteoarthritis pathogenesis, likely through the modulation of the NF-κB signaling pathway, makes it a strong candidate for further development as a therapeutic agent for osteoarthritis and other inflammatory diseases. This technical guide summarizes the current state of knowledge and provides a framework for future research to fully unlock the therapeutic potential of this isoflavonoid.

References

- 1. The combination therapy of isomucronulatol 7-O-beta-glucoside (IMG) and CEP-9722 targeting ferroptosis-related biomarkers in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside | C23H28O10 | CID 15689656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside | C23H28O10 | CID 125142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification and Isolation of Active Compounds from Astragalus membranaceus that Improve Insulin Secretion by Regulating Pancreatic Β-Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparative isolation of flavonoid glycosides from Sphaerophysa salsula using hydrophilic interaction solid-phase extraction coupled with two-dimensional preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparative isolation and purification of seven isoflavones from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Isomucronulatol 7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol 7-O-glucoside is a naturally occurring isoflavonoid (B1168493) glycoside found in the roots of Astragalus membranaceus, a plant widely used in traditional medicine.[1][2][3] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties.[2][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols, and a visualization of its role in relevant signaling pathways to support further research and drug development efforts.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₈O₁₀ | [5] |

| Molecular Weight | 464.46 g/mol | [3] |

| Physical Description | Powder | - |

| Solubility | - Soluble in DMSO (45 mg/mL) - Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL) - Soluble in a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL) - Soluble in a mixture of 10% DMSO and 90% Corn Oil (≥ 2.5 mg/mL) | [2][3] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available (Predicted: 641.5±55.0 °C) | - |

| pKa | Data not available (Predicted: 9.48±0.45) | - |

| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [3] |

Experimental Protocols

General Protocol for the Extraction and Purification of this compound from Astragalus membranaceus

The following protocol is based on established methods for the isolation of isoflavonoid glycosides from Radix Astragali and can be adapted for the specific purification of this compound.[6]

Materials:

-

Dried and powdered roots of Astragalus membranaceus

-

n-Hexane

-

Ethyl acetate

-

n-Butanol

-

Water

-

Macroporous resin (e.g., D101)

-

Silica gel for column chromatography

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

Solvents for HSCCC: Ethyl acetate, ethanol (B145695), n-butanol, water

-

HPLC system for purity analysis

Procedure:

-

Extraction:

-

The powdered roots of Astragalus membranaceus are extracted with 80% methanol at room temperature.

-

The extraction is repeated three times to ensure maximum yield.

-

The methanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is rich in flavonoid glycosides, is collected and concentrated.

-

-

Preliminary Purification:

-

The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101).

-

The column is washed with water to remove sugars and other polar impurities.

-

The flavonoid glycosides are then eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC. Fractions containing this compound are pooled and concentrated.

-

-

Fine Purification by High-Speed Counter-Current Chromatography (HSCCC):

-

The enriched fraction is further purified by HSCCC.[6]

-

A suitable two-phase solvent system is selected. A common system for separating flavonoid glycosides is composed of ethyl acetate-ethanol-n-butanol-water.[1][7]

-

The HSCCC instrument is set up according to the manufacturer's instructions.

-

The sample is dissolved in a mixture of the upper and lower phases and injected into the column.

-

The separation is performed, and fractions are collected.

-

Fractions are analyzed by HPLC to identify those containing pure this compound.

-

-

Structure Elucidation and Purity Confirmation:

-

The purified compound is identified and its structure confirmed using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.[6]

-

The purity of the final product is determined by HPLC analysis.

-

Caption: Workflow for the extraction and purification of this compound.

In Vitro Anti-Inflammatory Activity Assay

This protocol describes a general method to assess the anti-inflammatory effects of this compound in a cell-based model, as reported in studies on its anti-osteoarthritic properties.[4]

Materials:

-

Human chondrosarcoma cell line (e.g., SW1353)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Recombinant human Interleukin-1β (IL-1β)

-

This compound

-

Reagents for RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR)

-

Antibodies for Western blotting (e.g., anti-MMP13, anti-COX-2, anti-p65, anti-β-actin)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture and Treatment:

-

SW1353 cells are cultured in complete medium until they reach 80-90% confluency.

-

Cells are pre-treated with various concentrations of this compound for 2 hours.

-

Following pre-treatment, cells are stimulated with IL-1β (e.g., 10 ng/mL) for 24 hours to induce an inflammatory response.

-

-

Gene Expression Analysis (RT-qPCR):

-

Total RNA is extracted from the cells.

-

cDNA is synthesized from the RNA by reverse transcription.

-

qPCR is performed to quantify the mRNA expression levels of inflammatory markers such as MMP13, COX2, TNFA, and IL6. The expression of a housekeeping gene (e.g., GAPDH) is used for normalization.

-

-

Protein Expression Analysis (Western Blot):

-

Total protein is extracted from the cells.

-

Protein concentrations are determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against MMP13, COX-2, and the NF-κB p65 subunit. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

-

The membrane is then incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

-

-

Cytokine Production Analysis (ELISA):

-

The cell culture supernatants are collected.

-

The concentrations of secreted pro-inflammatory cytokines such as TNF-α and IL-6 are measured using specific ELISA kits according to the manufacturer's instructions.

-

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] In inflammatory conditions such as osteoarthritis, pro-inflammatory cytokines like IL-1β and TNF-α activate this pathway, leading to the transcription of genes involved in inflammation and tissue degradation. This compound intervenes in this cascade, reducing the expression of key inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

- 1. Preparative isolation and purification of two isoflavones from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isomucronulatol7-O-glucoside | Isoflavones | TargetMol [targetmol.com]

- 4. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside | C23H28O10 | CID 125142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isolation and purification of flavonoid glucosides from Radix Astragali by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Isomucronulatol 7-O-glucoside extraction protocol from plant material

Application Note: Isomucronulatol 7-O-glucoside Extraction

Introduction this compound is a flavonoid, specifically an isoflavan (B600510) glucoside, that has been isolated from the roots of plants such as Astragalus membranaceus[1]. As a member of the isoflavonoid (B1168493) class, it is of interest to researchers for its potential biological activities, including anti-inflammatory effects[1]. The effective extraction and isolation of this compound from plant material is a critical first step for research and drug development. This document provides a detailed protocol for the extraction and purification of this compound, compiled from established methodologies for isoflavonoid glycosides.

The protocol outlines a common laboratory-scale method using Ultrasound-Assisted Extraction (UAE), which offers high efficiency and shorter extraction times compared to traditional maceration[2]. This is followed by a multi-step purification process to isolate the target compound.

Data Summary

The selection of an extraction method is crucial and depends on the specific goals, available equipment, and the stability of the target compound. The following table summarizes quantitative parameters from various techniques used for extracting isoflavonoids and flavonoid glycosides from plant sources.

| Parameter | Solid-Liquid Extraction (Maceration) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Accelerated Solvent Extraction (ASE/PLE) |

| Solvent System | 70% aqueous ethanol (B145695) with 0.1% acetic acid[3] | 60% aqueous ethanol[2][4] | 70% aqueous methanol[5][6] | Methanol-water (75:25, v/v)[7] |

| Solid-to-Liquid Ratio | 1:40 (100 mg sample in 4.0 mL)[3] | 1:50[2][4] | Not specified | Not specified |

| Temperature | Room Temperature[3] | 25°C (298.15 K)[7] | Not specified (superheating occurs)[6] | 125°C[7] |

| Extraction Time | 1 hour[3] | 30 minutes[2][4] | 11 minutes (after 30 min pre-soak)[5][6] | Not specified |

| Other Parameters | Agitation at 250 rpm[3] | Ultrasonic Power: 600-650 W[5][7] | Microwave Power: 600 W[5][6] | Pressure: 100–140 atm[5] |

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of this compound from dried plant material (e.g., roots of Astragalus membranaceus).

Plant Material Preparation

-

Drying: Dry the fresh plant material (e.g., roots) in a well-ventilated oven at a controlled temperature (40-50°C) until a constant weight is achieved to prevent enzymatic degradation of glycosides[7].

-

Grinding: Grind the dried plant material into a fine powder (e.g., 100-mesh) to increase the surface area for efficient extraction[2].

-

Defatting (Optional): If the plant material has a high lipid content, pre-extract the powder with a non-polar solvent like n-hexane or petroleum ether using a Soxhlet apparatus or maceration to remove fats and waxes that could interfere with subsequent steps[7]. Air-dry the defatted powder completely before proceeding.

Ultrasound-Assisted Extraction (UAE)

-

Maceration: Weigh 50 g of the prepared plant powder and place it into a suitable flask. Add 2500 mL of 60% aqueous ethanol to achieve a 1:50 solid-to-liquid ratio[2][4].

-

Sonication: Place the flask in an ultrasonic bath or use a sonotrode probe. Perform the extraction for 30 minutes at a controlled temperature (e.g., 25-30°C)[4][7].

-

Filtration: After extraction, filter the mixture through cheesecloth or a coarse filter paper to remove the bulk plant material.

-

Centrifugation: Centrifuge the resulting filtrate at 3000-4000 rpm for 20-30 minutes to pellet any remaining fine solid particles[3].

-

Collection & Re-extraction: Decant and collect the supernatant. For exhaustive extraction, the plant residue can be re-extracted two more times with the same procedure. Pool the supernatants from all extractions.

-

Solvent Evaporation: Concentrate the pooled extract using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the ethanol. The remaining aqueous solution is the crude extract.

Purification Protocol

3.1. Liquid-Liquid Partitioning

-

Re-dissolve the crude aqueous extract in a known volume of distilled water.

-

Transfer the solution to a separatory funnel.

-

Perform successive partitioning with solvents of increasing polarity to fractionate the extract.

-

First, partition against an equal volume of ethyl acetate (B1210297) (repeat 3-5 times). Flavonoid glycosides are often moderately polar and may partition into this layer.

-

Combine the ethyl acetate fractions and evaporate the solvent to yield the ethyl acetate fraction.

-

Next, partition the remaining aqueous layer against an equal volume of n-butanol (repeat 3-5 times). Many polar glycosides will be extracted into the n-butanol layer.

-

Combine the n-butanol fractions and evaporate the solvent to yield the n-butanol fraction.

-

-

Analyze both the ethyl acetate and n-butanol fractions (e.g., by TLC or HPLC) to determine which contains the highest concentration of the target compound.

3.2. Column Chromatography

-

Stationary Phase Selection: Based on the polarity of the target compound, select an appropriate stationary phase. Sephadex LH-20 is commonly used for flavonoid purification[8]. Macroporous resins are also effective for initial cleanup[5].

-

Column Packing: Prepare a column with Sephadex LH-20, using methanol (B129727) or an ethanol-water mixture as the eluent.

-

Sample Loading: Dissolve the most promising fraction (e.g., the ethyl acetate or n-butanol fraction) in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing solvent polarity. For example, start with a methanol-water mixture (e.g., 6:4 v/v) and gradually increase the proportion of methanol[8].

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 10-15 mL).

-

Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound. Pool the pure or semi-pure fractions.

3.3. Final Purification (Optional)

For obtaining a highly pure compound, a final purification step using semi-preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) may be required[9].

Visualizations

Extraction and Purification Workflow

Caption: Workflow for the extraction and purification of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Optimization of Extraction Process and Analysis of Biological Activity of Flavonoids from Leaves of Cultivated ‘Qi-Nan’ Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. air.unimi.it [air.unimi.it]

- 9. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isomucronulatol 7-O-glucoside Isolation, Purification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol 7-O-glucoside is a bioactive flavonoid predominantly isolated from the roots of Astragalus membranaceus, a plant with a long history of use in traditional medicine.[1] This isoflavonoid (B1168493) glucoside has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-osteoarthritic effects.[1][2][3][4] These application notes provide detailed protocols for the isolation and purification of this compound, along with an overview of its known biological activities and associated signaling pathways.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its successful isolation and handling.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₈O₁₀ | PubChem |

| Molecular Weight | 464.46 g/mol | PubChem |

| CAS Number | 94367-43-8 | PubChem |

| Appearance | White to off-white powder | Generic |

| Solubility | Soluble in DMSO, methanol (B129727), ethanol (B145695), pyridine.[5] | ChemFaces |

Experimental Protocols

The following protocols are generalized methods based on the successful isolation of similar isoflavonoid glucosides from Astragalus membranaceus.[6][7][8] Optimization may be required based on the specific plant material and laboratory conditions.

Protocol 1: Extraction of this compound from Astragalus membranaceus

This protocol outlines the initial extraction of isoflavonoid glucosides from the dried roots of Astragalus membranaceus.

Materials:

-

Dried roots of Astragalus membranaceus

-

95% Ethanol (EtOH)

-

n-Butanol

-

Distilled water

-

Rotary evaporator

-

Grinder or mill

-

Filter paper

Procedure:

-

Preparation of Plant Material: Grind the dried roots of Astragalus membranaceus into a fine powder.

-

Ethanolic Extraction: Macerate the powdered root material with 95% ethanol at room temperature (3 x 100 mL for every 5 g of material).[7] Allow the mixture to stand for 24 hours with occasional stirring.

-

Filtration: Filter the ethanolic extract through filter paper to remove solid plant material.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in distilled water and partition with an equal volume of n-butanol.

-

Separation: Separate the n-butanol layer, which will contain the isoflavonoid glucosides.

-

Final Concentration: Concentrate the n-butanol extract to dryness using a rotary evaporator to yield the crude isoflavonoid glucoside fraction.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the crude extract using a combination of column chromatography techniques. This is a generalized protocol, and the selection of specific columns and solvent systems may need to be optimized.

Materials:

-

Crude isoflavonoid glucoside fraction

-

Silica (B1680970) gel (70-230 mesh)

-

Reversed-phase C18 silica gel

-

Sephadex LH-20

-

Methanol (MeOH)

-

Water (H₂O)

-

Chromatography columns

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

-

Initial Fractionation (Silica Gel):

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Pack a chromatography column with silica gel (70-230 mesh).

-

Load the adsorbed sample onto the column.

-

Elute the column with a gradient of increasing methanol in a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate).

-

Collect fractions and monitor by TLC to identify fractions containing isoflavonoid glucosides.

-

-

Intermediate Purification (Reversed-Phase C18):

-

Pool the fractions containing the target compound and concentrate them.

-

Dissolve the concentrated fraction in a methanol-water mixture.

-

Load the sample onto a reversed-phase C18 column.

-

Elute with a gradient of increasing methanol in water (e.g., from 10% to 100% methanol).[7]

-

Collect fractions and analyze by HPLC to identify those containing this compound.

-

-

Final Polishing (Sephadex LH-20):

-

Combine the fractions rich in this compound and concentrate.

-

Dissolve the residue in methanol.

-

Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol.[7]

-

Collect fractions and verify the purity of this compound using HPLC.

-

-

Crystallization:

-

Concentrate the pure fractions to a small volume and allow for recrystallization to obtain pure this compound.[7]

-

Quantitative Data

The following table summarizes typical yields for the isolation of similar isoflavonoid glucosides from Astragalus membranaceus using techniques analogous to those described above. Actual yields of this compound may vary.

| Compound | Starting Material | Yield | Purity | Reference |

| Calycosin-7-O-β-D-glucoside | 200 mg crude extract | 12 mg | >95% | [6] |

| Formononetin-7-O-β-D-glycoside | 200 mg crude extract | 10 mg | >95% | [6] |

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and anti-osteoarthritic properties. It has been shown to reduce the expression of key inflammatory and cartilage-degrading molecules.[2][3][4]

Anti-Osteoarthritic Effects:

In studies using IL-1β-stimulated chondrosarcoma cells, this compound was found to reduce the expression of:

Potential Signaling Pathway:

The anti-inflammatory effects of many natural compounds in chondrocytes are mediated through the regulation of key signaling pathways. While the direct pathway for this compound is still under full investigation, a plausible mechanism involves the modulation of the ITGβ1-PI3K-AKT pathway, which is known to play a role in chondrogenesis and inflammation. The inhibition of pro-inflammatory cytokines like TNF-α and IL-1β can influence this pathway.

Visualizations

Caption: Experimental Workflow for Isolation and Purification.

Caption: Plausible Signaling Pathway of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]